

2-Acetyl-4-methylpyridine: A Toxicological Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetyl-4-methylpyridine

Cat. No.: B1362710

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An In-depth Technical Guide on Hazard Identification, Risk Assessment, and Future Research Directions

Authored by: Gemini, Senior Application Scientist Introduction: Beyond the Datasheet

2-Acetyl-4-methylpyridine (CAS No. 59576-26-0) is a substituted pyridine derivative with applications in chemical synthesis.^{[1][2]} While readily available for research and development, a comprehensive understanding of its toxicological profile is paramount for ensuring laboratory safety and accurately assessing its potential as a scaffold in drug discovery. This guide moves beyond standard safety data sheet (SDS) information to provide a deeper, more technical analysis of the known and inferred toxicological properties of this compound. We will explore the existing data, delineate the critical data gaps, and provide a framework for a thorough toxicological evaluation based on internationally recognized protocols. This document is intended for researchers, chemists, and toxicologists who require a nuanced understanding of the potential hazards associated with **2-Acetyl-4-methylpyridine** to inform safe handling practices and guide future research.

Physicochemical Properties and Toxicological Overview

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its toxicokinetic and toxicodynamic behavior.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO	
Molecular Weight	135.16 g/mol	
Appearance	White to gray to brown powder or lump	[3]
Melting Point	30-34 °C	[4]
GHS Hazard Classification	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — [5] Single exposure (Category 3), Respiratory system	
Hazard Statements	H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation	

The Globally Harmonized System (GHS) classifications for **2-Acetyl-4-methylpyridine** consistently point towards it being an irritant to the skin, eyes, and respiratory tract.[5] This necessitates the use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, particularly when handling the powdered form. Beyond these immediate irritant effects, a significant lack of publicly available data on other critical toxicological endpoints, such as acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, underscores the need for a cautious approach and further investigation.

Mechanistic Insights and Structure-Activity Relationships (SAR)

In the absence of direct mechanistic studies on **2-Acetyl-4-methylpyridine**, we can infer potential toxicological pathways by examining related pyridine derivatives. The toxicity of pyridine and its analogues is often linked to oxidative stress.[6] Pyridine exposure can lead to the excessive formation of reactive oxygen species (ROS), causing damage to lipids, DNA, and

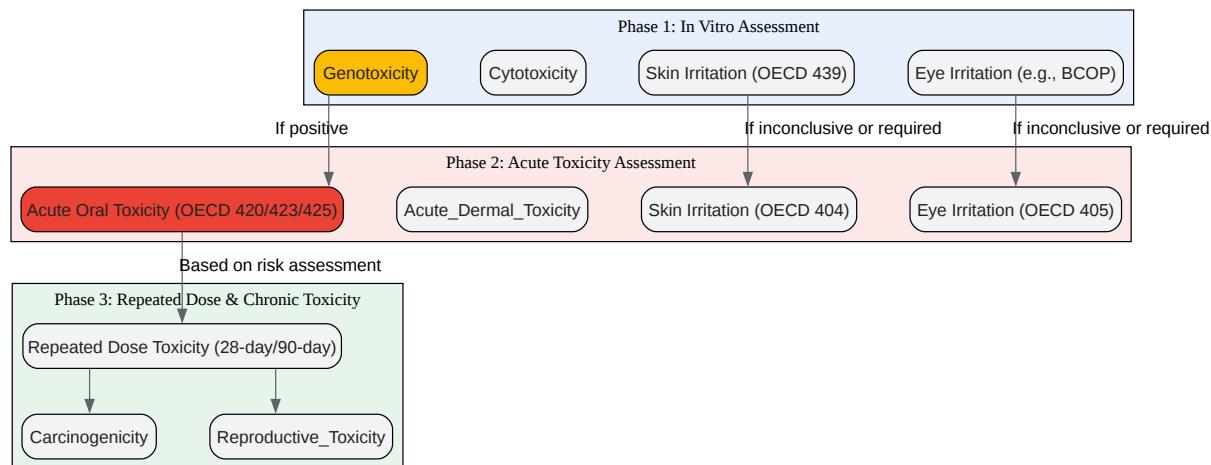
proteins.^[6] This can trigger cytotoxicity and genotoxicity through ROS-mediated mitochondrial pathways.^[6]

The metabolic fate of **2-Acetyl-4-methylpyridine** is also a critical consideration. Studies on the closely related 2-acetylpyridine show that its biotransformation in rat liver S9 fractions primarily involves the enantioselective reduction of the carbonyl group, rather than N-oxidation, and does not heavily involve cytochrome P-450 enzymes.^[7] This suggests that the primary metabolites may be the corresponding secondary alcohols. The toxicological profile of these metabolites would also need to be considered in a full risk assessment, in line with FDA guidance on the safety testing of drug metabolites.^{[6][8]}

The methyl and acetyl substitutions on the pyridine ring will influence the compound's lipophilicity and electronic properties, which in turn affect its absorption, distribution, metabolism, excretion, and ultimately, its toxicity. Structure-toxicity relationship studies on a broad range of substituted pyridines have shown that these properties are key determinants of their toxicological effects.^[9]

Recommended Toxicological Testing Workflow

A comprehensive toxicological evaluation of **2-Acetyl-4-methylpyridine** should follow a structured, tiered approach, starting with *in vitro* assays and progressing to *in vivo* studies as necessary. This workflow prioritizes animal welfare by minimizing the use of *in vivo* testing where possible.



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Caption: A tiered approach to the toxicological evaluation of **2-Acetyl-4-methylpyridine**.

Experimental Protocols

The following are detailed, step-by-step methodologies for key toxicological assays, based on OECD guidelines. These protocols provide a self-validating system for assessing the toxicity of **2-Acetyl-4-methylpyridine**.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to estimate the acute oral toxicity of a substance with the use of fewer animals compared to traditional LD50 tests.[10]

Principle: The test involves administering the substance at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals. The initial dose is selected based on a preliminary sighting study.[10]

Methodology:

- **Sighting Study:** A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the starting dose for the main study.
- **Main Study:**
 - A group of animals (typically 5 females, as they are often more sensitive) is dosed with the selected starting dose.[10]
 - If no mortality is observed, the next higher fixed dose is used in another group of animals.
 - If mortality is observed, the next lower fixed dose is used.
 - This process is continued until the dose causing evident toxicity or no more than one death is identified.
- **Observations:** Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.[10]
- **Data Analysis:** The results are used to classify the substance according to the GHS for acute oral toxicity.

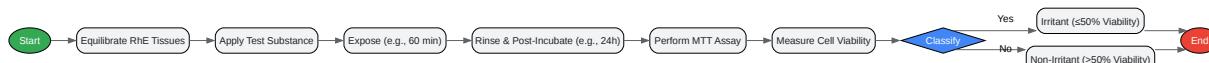
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method provides a humane alternative to in vivo skin irritation testing.[11]

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to assess the irritant potential.[11]

Methodology:

- Tissue Preparation: Commercially available RhE models are equilibrated in culture medium. [12]
- Test Substance Application: A defined amount of **2-Acetyl-4-methylpyridine** is applied to the surface of the RhE tissue.
- Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 24-42 hours).[12]
- Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
- Data Analysis: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[11]



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Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test is conducted when in vitro data is not sufficient for classification. A weight-of-evidence approach, including data from skin irritation studies, should be used to justify the need for this test.[13]

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[14]

Methodology:

- Animal Selection and Preparation: Healthy young adult albino rabbits are used. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress. [\[13\]](#)
- Test Substance Application: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[\[15\]](#)
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[\[14\]](#) If irritation persists, observations may continue for up to 21 days.[\[16\]](#)
- Scoring: Ocular lesions are scored according to a standardized system for the cornea (opacity), iris, and conjunctiva (redness and chemosis).[\[15\]](#)
- Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the eye damage.

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

This is a widely used in vitro test for identifying substances that can cause gene mutations.[\[17\]](#)

Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella*, tryptophan for *E. coli*). The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.[\[17\]](#)

Methodology:

- Strain Selection: A standard set of bacterial strains is used to detect different types of point mutations.
- Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

- **Exposure:** The test substance is incubated with the bacterial strains at a range of concentrations.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium lacking the essential amino acid and incubated for 48-72 hours.
- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions

The available toxicological data for **2-Acetyl-4-methylpyridine** is limited, with the primary established hazards being skin, eye, and respiratory irritation.^[5] While structure-activity relationships with other pyridine derivatives suggest potential for oxidative stress-mediated toxicity,^[6] a comprehensive toxicological profile is lacking. There is a critical need for further research to address the significant data gaps in acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

The experimental protocols outlined in this guide, based on OECD guidelines, provide a clear and scientifically rigorous framework for generating the necessary data to perform a thorough risk assessment. For drug development professionals, understanding these data gaps is crucial. If **2-Acetyl-4-methylpyridine** is to be considered as a scaffold for new chemical entities, a full toxicological characterization is not just a regulatory requirement but a fundamental aspect of responsible drug design. The insights gained from such studies will be invaluable in ensuring the safety of this compound in both research and potential future applications.

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- To cite this document: BenchChem. [2-Acetyl-4-methylpyridine: A Toxicological Deep Dive for the Research Professional]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362710#toxicological-data-for-2-acetyl-4-methylpyridine]

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